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The tables below consolidate key quantitative data and methodological information from the latest clinical

trials.

Table 1: Clinical Trial Specifications and Efficacy Outcomes

Aspect Details

Drug Name Lisavanbulin (BAL101553); a prodrug of the active compound Avanbulin
(BAL27862) [1] [2].

Mechanism of
Action

Binds to the colchicine-binding site on tubulin, inhibiting microtubule
polymerization; disrupts mitotic spindle function and activates the spindle

assembly checkpoint [1] [2].

Key Preclinical
Finding

Demonstrates brain-penetrant properties and activity in patient-derived

xenograft models of glioblastoma, including those resistant to standard
therapies [1].

Recommended
Phase 2 Dose (Oral)

30 mg once daily for patients with high-grade glioma or glioblastoma (GBM)
[1].

Reported Efficacy
(Oral, Phase 1/2a)

Profound, durable responses in a subset of patients with recurrent refractory
GBM; one patient with a complete response and another with a partial

response (>90% reduction) were reported, with two patients on treatment for
over four years [1] [3].
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Aspect Details

Proposed Biomarker A response-predictive molecular signature was identified and is under
further investigation. End-binding protein 1 (EB1) has been explored as a

potential predictive biomarker [1].

Table 2: Pharmacokinetic and Safety Profile from Clinical Studies

Parameter / Finding Details

Administration Routes Intravenous (IV) infusion (2-hr and 48-hr) and Oral [1] [2].

Oral Bioavailability The relative oral bioavailability of the active avanbulin is estimated to be
over 80% [1].

Key PK Parameter (Oral) At the 30 mg/day dose in GBM patients: Cycle 1 Day 1 Cmax ~147
ng/mL and AUC₀–inf ~1,575 h∗ng/mL [1].

Dose-Limiting Toxicities
(Oral)

Hyponatremia (solid tumor patients); CNS effects like hallucinations
and confusion (glioma patients at higher doses) [1].

Most Common Treatment-
Related AEs

Nausea, fatigue, and diarrhea [1].

Maximum Tolerated Dose
(MTD)

Varies by patient population: 16 mg/day for advanced solid tumors; 30
mg/day for high-grade glioma/GBM [1].

Experimental Protocols & Methodologies

The following outlines the core design of key clinical trials and a preclinical study that informs the

biomarker hypothesis.

Phase 1/2a Study of Oral Lisavanbulin (NCT02490800)

This is a foundational clinical trial for the oral formulation [4] [1].
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Objective: To determine the Maximum Tolerated Dose (MTD), characterize safety and tolerability of

once-daily oral lisavanbulin, and assess efficacy in patients with solid tumors or recurrent
glioblastoma/high-grade glioma.

Patient Population: The study enrolled 72 patients: 26 with advanced solid tumors and 46 with high-
grade glioma or GBM [1].

Study Design: The Phase 1 portion utilized a dose-escalation design across multiple cohorts.
Doses started at 2 mg/day and escalated to 35 mg/day. The MTD was defined as the highest dose at

which fewer than 33% of patients experienced a Dose-Limiting Toxicity (DLT) in the first cycle [1].
Biomarker Assessment: The study included a translational component to identify a response-

predictive molecular signature, building on preclinical data suggesting EB1 as a potential biomarker
[1].

Phase 2a Study of IV Lisavanbulin (NCT02895360)

This study investigated a prolonged intravenous infusion schedule to maximize drug exposure while

minimizing toxicity [2].

Objective: To evaluate the safety, tolerability, and anti-tumor activity of lisavanbulin administered as
a 48-hour intravenous infusion.

Dosing Regimen: Patients received lisavanbulin at 70 mg/m² as a 48-hour IV infusion on Days 1, 8,
and 15 of a 28-day cycle [2].

Efficacy Assessments: Tumor response was evaluated according to RECIST v1.1 for ovarian
cancer patients and RANO criteria for glioblastoma patients [2].

Preclinical Workflow for Biomarker Hypothesis

The following diagram illustrates the logical flow of experiments that led to the proposal of EB1 as a

predictive biomarker for lisavanbulin response [1].
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Known: EB1 protein links microtubules
to cellular structures and regulates dynamics

In vitro studies show EB1 sensitizes
microtubules to interacting agents

Orthotopic mouse GBM model:
EB1-high tumors show longer survival
with lisavanbulin vs EB1-low tumors

Proposed Mechanism: Drug action on
GBM stem-like cells, inducing differentiation

Hypothesis: EB1 is a predictive
biomarker for lisavanbulin response

Click to download full resolution via product page

Experimental workflow for EB1 biomarker hypothesis.

Mechanism of Action and Signaling Pathway

Avanbulin's primary mechanism involves direct disruption of microtubule dynamics. The following diagram

integrates its mechanism with the subsequent cellular signaling events and the proposed biomarker role of

EB1.
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Oral Lisavanbulin Conversion in vivo Active Form: Avanbulin Binds Colchicine Site
on Tubulin
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Avanbulin mechanism of action and biomarker role.

Future Development and Notes

Future Development: The Glioblastoma Foundation has acquired lisavanbulin and plans to drive
future research, focusing on validating a gene signature to identify patients most likely to respond to

the therapy [3].
Important Note: While the clinical data is promising, the efficacy of lisavanbulin appears to be

limited to a subset of patients. The ongoing research aims to define this subgroup precisely using
biomarker signatures [1] [3].
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To cite this document: Smolecule. [Lisavanbulin & Avanbulin: Core Data Summary]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548169#avanbulin-

literature-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/b548169#avanbulin-literature-research
https://www.smolecule.com/products/b548169#avanbulin-literature-research
https://www.smolecule.com/products/b548169#avanbulin-literature-research
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548169?utm_src=pdf-bulk
https://www.smolecule.com/products/s548169?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

